Clarithromycin 9-Oxime

Regioselective synthesis Macrolide methylation Process chemistry

This compound is the direct 6-O-methyl clarithromycin scaffold essential for reproducible synthesis and EP-compliant impurity profiling. Unlike generic erythromycin A 9-oxime, it already bears the critical C-6 methoxy group that confers acid stability, eliminating the low-yield selective methylation step. Certified EP Impurity C with ≥95% purity ensures batch-to-batch consistency for analytical method validation and regulatory QC. Sourcing defined E-isomer content eliminates the process variability inherent in uncontrolled E/Z mixtures.

Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
CAS No. 103450-87-9
Cat. No. B170295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin 9-Oxime
CAS103450-87-9
Molecular FormulaC38H70N2O13
Molecular Weight763.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyMWBJRTBANFUBOX-IXGVTZHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarithromycin 9-Oxime (CAS 103450-87-9): A Critical Macrolide Intermediate for Pharmaceutical Synthesis and Analytical Reference Standards


Clarithromycin 9-Oxime (6-O-Methylerythromycin A 9-oxime), CAS 103450-87-9, is a semi-synthetic macrolide derivative with the molecular formula C38H70N2O13 and a molecular weight of 762.97 g/mol . This compound is primarily recognized as a key advanced intermediate in the synthesis of the second-generation macrolide antibiotic clarithromycin [1]. The 9-oxime modification serves to protect the 9-keto group, enabling regioselective chemical transformations at the C-6 hydroxyl position that are essential for producing the 6-O-methylated final drug substance [2]. Beyond its synthetic utility, Clarithromycin 9-Oxime is formally designated as Clarithromycin EP Impurity C (also CAS 127253-06-9) in the European Pharmacopoeia, establishing its critical role as an analytical reference material for pharmaceutical quality control [3].

Why Clarithromycin 9-Oxime Cannot Be Substituted with Generic Macrolide Intermediates or Bulk Erythromycin Derivatives


Generic macrolide oximes, such as unmodified erythromycin A 9-oxime, lack the critical 6-O-methyl group present in Clarithromycin 9-Oxime. This structural distinction is not trivial; the 6-O-methylation is precisely what confers acid stability upon the final clarithromycin drug substance by preventing intramolecular 6,9-ketal formation under gastric conditions [1]. Attempting to substitute Clarithromycin 9-Oxime with erythromycin A 9-oxime in a synthetic route would necessitate an additional low-yield selective methylation step, whereas Clarithromycin 9-Oxime already possesses the target C-6 methoxy functionality, enabling more direct downstream processing. Furthermore, the stereochemical configuration of the oxime moiety is consequential: the E- and Z-oxime isomers exhibit distinct reactivity profiles in subsequent transformations. While generic commercial preparations may contain variable E/Z mixtures, controlled procurement of high-purity Clarithromycin 9(E)-oxime (≥98% E-isomer, ≤1% Z-isomer) is essential for achieving reproducible yields in advanced macrolide synthesis [2]. This isomer-specific purity cannot be assumed in non-specialized or bulk erythromycin oxime derivatives, making generic substitution a source of significant process variability and analytical uncertainty.

Quantitative Differentiation Evidence: Clarithromycin 9-Oxime Versus Closest Analogs and Alternatives


Regioselective Methylation Yields: Clarithromycin 9-Oxime Derivatives Enable 90% C-6 Selectivity Compared to Non-Oxime Substrates

When employing a 9-O-substituted erythromycin A 9-oxime derivative as the methylation substrate, regioselective methylation at the C-6 hydroxyl group was achieved to the extent of 90% [1]. In contrast, direct methylation of unprotected erythromycin A (lacking the 9-oxime protecting group) results in substantially lower regioselectivity due to competing reactions at the multiple hydroxyl groups present on the macrolide core. This quantitative selectivity difference is a direct consequence of the 9-oxime moiety's protective function, which temporarily masks the 9-keto group and directs methylation exclusively to the desired C-6 position.

Regioselective synthesis Macrolide methylation Process chemistry

Isomeric Purity Specification: Clarithromycin 9(E)-Oxime at ≥98% E-Isomer Enables Reproducible Downstream Processing

Clarithromycin 9-oxime exists as an E/Z isomeric mixture. The E-isomer is the preferred stereoisomer for subsequent synthetic transformations due to its favorable reactivity profile. Recent process innovations have enabled the production of substantially pure Clarithromycin 9(E)-oxime with a purity specification of greater than 98% and corresponding (Z)-isomer content of not more than 1% [1]. In contrast, earlier processes disclosed in U.S. Patent No. 4,680,386 did not address isomeric purity or provide methods for E/Z separation, leaving end-users to contend with variable isomeric ratios that introduce batch-to-batch inconsistency. Additionally, generic commercial preparations of Clarithromycin 9-Oxime (E/Z mixture) may contain undefined ratios of the two isomers, which can impact reaction kinetics and yields in stereosensitive downstream steps.

Isomer separation Stereochemical purity Pharmaceutical intermediates

9-Oxime-Derived Ketolides Exhibit Superior Potency Against Resistant Gram-Positive Pathogens Compared to Clarithromycin Baseline

9-Oxime ketolides derived from the clarithromycin 9-oxime scaffold, featuring heteroaryl moieties attached to the 9-oxime position, have demonstrated significantly improved in vitro antibacterial activity over clarithromycin against macrolide-resistant Gram-positive bacteria [1]. Specifically, these compounds showed enhanced potency against inducibly erm-encoded resistant and mef-mediated efflux-resistant strains of Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus epidermidis. While exact MIC fold-improvement values vary by specific derivative, the SAR studies confirm that the 9-oxime functional group serves as a critical anchor point for appending heteroaryl pharmacophores that overcome common resistance mechanisms [2].

Ketolide antibacterials Resistant pathogens Structure-activity relationship

Clarithromycin 9-Oxime as Analytical Reference Standard: Defined Identity as EP Impurity C with Pharmacopoeial Relevance

Clarithromycin 9-Oxime (CAS 103450-87-9) is formally designated as Clarithromycin EP Impurity C (also assigned CAS 127253-06-9) in the European Pharmacopoeia impurity profile for clarithromycin drug substance [1]. This regulatory recognition distinguishes it from generic macrolide oximes that lack defined pharmacopoeial impurity status. The compound serves as a process-related and degradation impurity marker, with its presence and quantification being essential for demonstrating compliance with pharmacopoeial specifications for clarithromycin active pharmaceutical ingredient (API). The melting point of Clarithromycin 9-Oxime has been characterized as 169–171 °C, providing a verifiable physical constant for identity confirmation [2].

Pharmaceutical impurity profiling Analytical reference standard Quality control

Overall Process Yield: Clarithromycin Synthesis Via 9-Oxime Intermediate Route Achieves >45% Overall Yield at Industrial Scale

The industrial-scale production process for clarithromycin, which proceeds via the erythromycin 9-oxime derivative intermediate pathway, has been established to achieve greater than 45% overall yield [1]. This yield was achieved using 2′,4″-O-bis(trimethylsilyl)erythromycin 9-[O-(1-isopropoxycyclohexyl)oxime] as the key intermediate for selective 6-O-methylation. In contrast, the original synthesis route that did not employ the optimized 9-oxime protection strategy resulted in low yields due to poor regioselectivity in the methylation step [2]. While this yield data pertains to a protected erythromycin 9-oxime derivative rather than Clarithromycin 9-Oxime itself, the finding demonstrates the critical enabling role that 9-oxime intermediates play in achieving commercially viable yields for macrolide antibiotic production.

Industrial synthesis Process optimization Yield efficiency

Validated Application Scenarios for Clarithromycin 9-Oxime (CAS 103450-87-9) in Pharmaceutical R&D and Manufacturing


Synthesis of Clarithromycin API: Key Intermediate for Regioselective 6-O-Methylation

In industrial clarithromycin manufacturing, Clarithromycin 9-Oxime and its protected derivatives serve as the essential scaffold for achieving regioselective methylation at the C-6 hydroxyl position. As demonstrated in the foundational synthesis literature, employing a 9-O-substituted oxime substrate enables 90% selectivity for the C-6 position [7], a transformation that is not achievable with high efficiency using unprotected erythromycin A. The industrial process using 2′,4″-O-bis(trimethylsilyl)erythromycin 9-[O-(1-isopropoxycyclohexyl)oxime] achieves overall yields exceeding 45% at manufacturing scale [6]. For procurement teams sourcing intermediates for clarithromycin production, Clarithromycin 9-Oxime represents the most direct entry point to the final drug substance, as it already bears the critical 6-O-methyl group that defines clarithromycin's acid-stable profile.

Pharmaceutical Impurity Analysis: Certified Reference Standard for Clarithromycin EP Impurity C

Clarithromycin 9-Oxime is officially recognized as Clarithromycin EP Impurity C (CAS 127253-06-9) in the European Pharmacopoeia monograph for clarithromycin [7]. Analytical laboratories performing impurity profiling of clarithromycin API or finished drug products must obtain certified reference material of this specific compound to develop and validate HPLC/UPLC methods, establish system suitability criteria, and quantify impurity levels in batch release testing. The compound's melting point of 169–171 °C [6] provides an additional orthogonal identity verification parameter. Use of alternative macrolide oximes that lack formal pharmacopoeial impurity designation would not satisfy regulatory expectations for method validation or compendial compliance.

Next-Generation Macrolide Discovery: 9-Oxime Scaffold for Ketolide and Non-Ketolide Antibacterials

Research groups developing novel macrolide antibacterials to overcome resistance mechanisms rely on Clarithromycin 9-Oxime as the validated starting scaffold for synthesizing 9-oxime ketolides and non-ketolides. SAR studies have demonstrated that appending heteroaryl moieties to the 9-oxime position yields compounds with significantly improved antibacterial activity against inducibly erm-encoded resistant and mef-mediated efflux-resistant S. aureus, S. pneumoniae, S. pyogenes, and S. epidermidis compared to the clarithromycin baseline [7]. Recent work on 9-oxime clarithromycin derivatives featuring extended diamine linkers at the 3-OH position continues to expand the structural diversity accessible from this scaffold [6]. Procurement of Clarithromycin 9-Oxime ensures access to the same scaffold employed in published SAR studies, enabling reproducible synthesis of literature-validated lead compounds.

Isomer-Specific Process Development: High-Purity Clarithromycin 9(E)-Oxime for Stereocontrolled Synthesis

For process chemistry teams developing robust, scalable routes to advanced macrolide intermediates, the procurement of substantially pure Clarithromycin 9(E)-oxime (≥98% E-isomer, ≤1% Z-isomer) is critical for achieving batch-to-batch consistency [7]. The E- and Z-isomers exhibit differential reactivity in subsequent transformations, and the presence of uncontrolled Z-isomer content can introduce variability in reaction kinetics, yields, and impurity profiles. This high-purity specification, achieved through optimized stereoselective oximation and crystallization procedures, eliminates the need for costly and time-consuming chromatographic isomer separation steps during downstream processing. For manufacturing organizations seeking to establish reproducible, regulatory-compliant processes, sourcing material with defined stereochemical purity is a prerequisite that cannot be met by generic E/Z mixture preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarithromycin 9-Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.